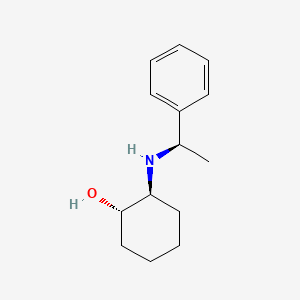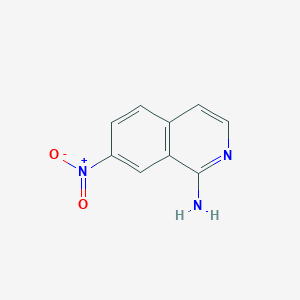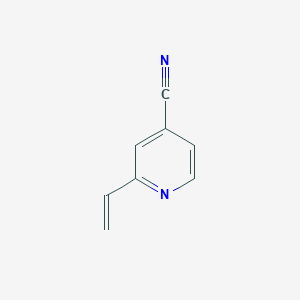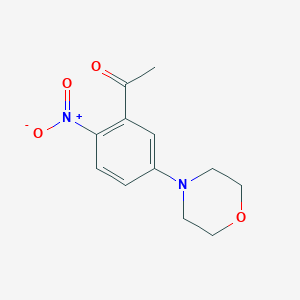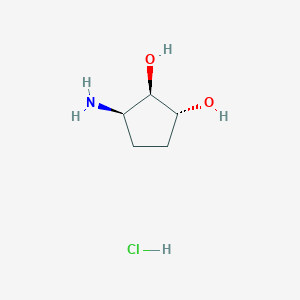![molecular formula C8H14O3 B3176243 [(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate CAS No. 98516-06-4](/img/structure/B3176243.png)
[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate
Overview
Description
Scientific Research Applications
Methanogenic Pathways and Isotopic Signatures
Methanogenesis involves the production of methane from precursors like acetate and carbon dioxide. The study by Conrad (2005) reviews the quantification of these pathways through stable carbon isotopic signatures, highlighting the importance of isotopic fractionation factors in understanding environmental methanogenesis. This research is relevant for understanding the environmental cycling of compounds and their isotopic signatures, potentially including those similar to the compound (Conrad, 2005).
DNA Methylation in Biological Processes
DNA methylation plays a critical role in gene expression and biological processes. The review by Yong, Hsu, and Chen (2016) covers major methylation assays and techniques for profiling DNA methylation, providing insights into the complex patterns of methylation and their significance in various biological contexts (Yong, Hsu, & Chen, 2016).
Emerging Environmental Contaminants
A review by Lange, Scheurer, and Brauch (2012) discusses the trace analytical methods for determining artificial sweeteners in aquatic environments, including their fate and behavior. This research is pertinent to understanding how various chemical compounds, possibly including acetate derivatives, behave as environmental contaminants (Lange, Scheurer, & Brauch, 2012).
Epigenetic Changes and Alzheimer's Disease
Research on Alzheimer's disease emphasizes the role of epigenetic changes, including DNA methylation and hydroxymethylation, in its pathogenesis. Xiao, Liu, and Jiao's (2020) review summarizes these findings and proposes potential therapeutic strategies based on epigenetic modulation (Xiao, Liu, & Jiao, 2020).
Safety and Hazards
The safety and hazards of a chemical compound refer to its potential risks in handling and use. For “[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate”, it’s indicated that the compound may be harmful if swallowed and may cause skin and eye irritation . It’s recommended to handle it with appropriate safety equipment and procedures .
Properties
IUPAC Name |
[(1R,2S)-2-(hydroxymethyl)cyclobutyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMCYJQQTKKLOY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


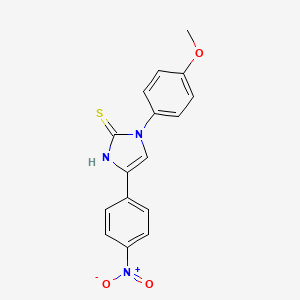
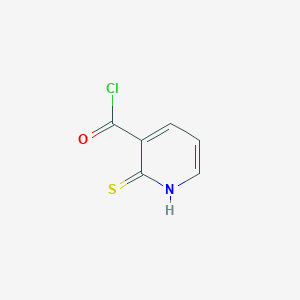
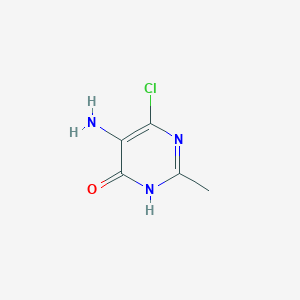
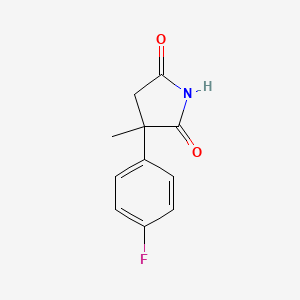
amine](/img/structure/B3176194.png)


